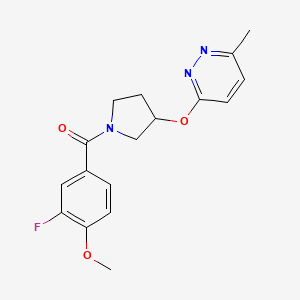

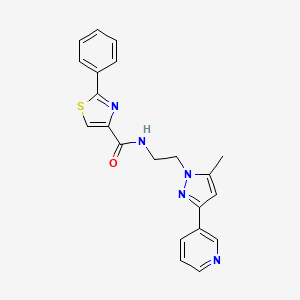

![molecular formula C18H16N2O4S B2923597 Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-52-6](/img/structure/B2923597.png)

Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Drug Discovery Building Blocks

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives is highlighted as a significant advancement in medicinal chemistry. These derivatives serve as new building blocks in drug discovery, providing a versatile scaffold for synthesizing compounds with various bioactivities (Durcik et al., 2020). The study demonstrates an elegant pathway for the synthesis of these compounds, which can be substituted at four different positions, allowing for extensive exploration of chemical space around the molecule for targeted biological activities.

Antimicrobial Activity

Another study presents the novel synthesis and biological activity of derivatives of 2-substituted 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazoles and related compounds. These synthesized compounds were screened for antimicrobial activity, showcasing the potential of benzo[d]thiazole derivatives in developing new antimicrobial agents (Badne et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their application as corrosion inhibitors. A study on the experimental and theoretical evaluation of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments demonstrates their effectiveness. These inhibitors exhibit high inhibition efficiencies and can be adsorbed onto surfaces through both physical and chemical means, offering a promising approach for protecting materials against corrosion (Hu et al., 2016).

Photostabilizers and Environmental Protection

The photostabilization properties of certain benzothiazole derivatives have been examined, revealing their potential as stabilizers against the photodegradation of materials. This application is critical in extending the lifespan of various materials exposed to environmental conditions, further demonstrating the chemical's versatility (Soltermann et al., 1995).

Orientations Futures

Benzothiazole and its derivatives have been the subject of much research due to their wide range of biological activities . Future research could focus on further exploring the biological activities of “Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate” and other benzothiazole derivatives, as well as developing new synthesis methods and investigating their mechanisms of action.

Mécanisme D'action

Target of Action

Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific structure and the biological system they interact with . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties could influence the interaction of Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate with its targets.

Biochemical Pathways

Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Each of these activities would involve different biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence the bioavailability of Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

methyl 2-(3-phenoxypropanoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-23-17(22)12-7-8-14-15(11-12)25-18(19-14)20-16(21)9-10-24-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPQSCZUWASJQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2923515.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide](/img/structure/B2923520.png)

![6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2923525.png)

![4-[2-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2923527.png)

![1-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2923528.png)

![Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2923531.png)